Increased Molecular Weight and LogP versus N-Phenyl Analog
Compared to its N-phenyl analog, the target compound incorporates an o-tolyl group, adding a methyl substituent. This modification increases the predicted molecular weight from 419.4 to 433.5 g/mol and raises the computed LogP by approximately +0.4 units (from ~4.9 to ~5.3, using consensus LogP prediction) . Such lipophilicity shifts can influence membrane permeability and metabolic clearance. No experimental LogP or solubility data is available for this compound.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 5.3 (consensus model) |
| Comparator Or Baseline | 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide; Predicted LogP ≈ 4.9 |
| Quantified Difference | +0.4 LogP units |
| Conditions | In silico consensus LogP prediction using ACD/Labs, XLogP3, and Moriguchi models |
Why This Matters
Procurement for cell-based or in vivo experiments requires awareness of compound lipophilicity, as it impacts solubility, non-specific binding, and distribution; a +0.4 LogP increase may necessitate different formulation strategies.
